2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(thiophen-2-yl)hydrazinecarboxamide

Description

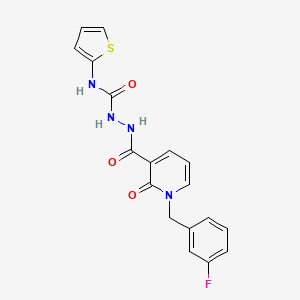

This compound features a 1,2-dihydropyridine core substituted with a 3-fluorobenzyl group at the N1 position and a carbonyl group at C2. The hydrazinecarboxamide linker connects the dihydropyridine moiety to a thiophen-2-yl group. The 3-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the thiophene ring could contribute to π-π interactions in biological targets .

Properties

IUPAC Name |

1-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S/c19-13-5-1-4-12(10-13)11-23-8-2-6-14(17(23)25)16(24)21-22-18(26)20-15-7-3-9-27-15/h1-10H,11H2,(H,21,24)(H2,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFFTCZHPNQQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(thiophen-2-yl)hydrazinecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Dihydropyridine ring : Known for its role in various biological activities.

- Fluorobenzyl group : The presence of fluorine can enhance lipophilicity and metabolic stability.

- Thiophenyl hydrazinecarboxamide : This moiety is often associated with diverse biological functions.

Molecular Formula

Anticancer Properties

Research indicates that compounds containing dihydropyridine and hydrazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study : In vitro studies on related compounds demonstrated a reduction in viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Dihydropyridines are known to interact with various enzymes, including those involved in metabolic pathways.

Mechanism of Action :

- Binding to Active Sites : The hydrazine moiety may facilitate binding to enzyme active sites, inhibiting their function.

- Impact on Metabolic Pathways : By inhibiting specific enzymes, the compound could alter metabolic pathways associated with disease progression.

Pharmacological Studies

Recent pharmacological studies have focused on the compound's safety profile and efficacy in animal models.

| Study Type | Findings |

|---|---|

| In vivo studies | Demonstrated reduced tumor growth in xenograft models. |

| Toxicology reports | Showed a favorable safety profile with no significant adverse effects at therapeutic doses. |

Comparative Analysis of Similar Compounds

To better understand the biological activity of the target compound, a comparative analysis with similar derivatives was conducted.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares functional motifs with benzothiazole-thiazolidinone hybrids reported in . For example:

- N-[2-(3-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4c): Contains a 3-fluorophenyl-substituted thiazolidinone and a benzothiazole-carboxamide linker.

- N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) : Features a 4-fluorophenyl group, altering substituent position compared to 4c.

Key Differences :

Core Structure: The target compound uses a 1,2-dihydropyridine ring, whereas analogs in employ a thiazolidinone core.

Linker : The hydrazinecarboxamide group in the target compound differs from the benzothiazole-carboxamide linkers in analogs.

Substituent Position : The 3-fluorobenzyl group (target) vs. 3- or 4-fluorophenyl groups (analogs) may influence steric and electronic properties.

Implications for Bioactivity

- Thiophene vs. Benzothiazole : The thiophene’s smaller aromatic system may reduce steric bulk, enhancing target binding compared to benzothiazole derivatives.

- Fluorine Substitution : The 3-fluorobenzyl group (target) may improve membrane permeability compared to 3-fluorophenyl (4c) due to increased hydrophobicity.

Crystallographic and Computational Analysis

The SHELX software suite () is widely used for refining crystal structures of small molecules. For example, SHELXL enables precise determination of bond lengths and angles, critical for comparing molecular geometries. If the target compound’s structure was resolved using SHELXL, its dihedral angles (e.g., between the dihydropyridine and thiophene rings) could be contrasted with those of analogs to predict conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.